Pyrrolo[2,1-f][1,2,4]triazin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJVFNNYBILSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1N)C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Pyrrolo 2,1 F 1 2 3 Triazine Derivatives
Established Synthetic Routes to the Pyrrolo[2,1-f]nih.govresearchgate.netnih.govtriazine Core
The construction of the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine nucleus can be achieved through several strategic approaches, broadly categorized as follows.
Synthesis from Pyrrole (B145914) Derivatives
A common and versatile approach to the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine core begins with appropriately substituted pyrrole precursors. nih.govnih.gov A key step in many of these syntheses is the introduction of a nitrogen atom at the N-1 position of the pyrrole ring, followed by cyclization to form the triazine ring.
One established method involves the N-amination of a pyrrole derivative. For example, treating a pyrrole with an aminating agent like O-(diphenylphosphinyl)hydroxylamine or chloramine (B81541) (NH₂Cl) yields an N-aminopyrrole intermediate. nih.gov This intermediate can then undergo cyclization with a suitable C1 synthon, such as formamidine (B1211174) acetate (B1210297) or formamide (B127407), to construct the fused triazine ring. nih.gov
Another strategy starts from 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to the corresponding pyrrole-2-carbonitrile. This nitrile derivative can then be N-aminated and cyclized to afford the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4-amine. nih.gov
The following table summarizes representative examples of pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine synthesis starting from pyrrole derivatives.
| Starting Pyrrole Derivative | Key Reagents | Resulting Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine Derivative |
| N-unsubstituted pyrrole | 1. NaH, O-(2,4-dinitrophenyl)hydroxylamine or NH₂ Cl 2 . Formamide | Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine |
| 3-Iodo-1H-pyrrole-2-carbaldehyde | 1. Hydroxylamine, then dehydration 2. N-amination 3. Formamidine acetate | Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4-amine |
| Methyl pyrrole-2-carboxylate | 1. NH₂ Cl 2 . Benzoyl isothiocyanate 3. NaOH, then S-methylation | 2-(Methylthio)pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-one |
1,3-Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide a powerful and convergent method for the synthesis of the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffold. nih.govacs.org This approach typically involves the reaction of a 1,2,4-triazinium ylide with an electron-poor dipolarophile. nih.gov
The 1,2,4-triazinium ylides are generated in situ from readily accessible 1-alkyl-1,2,4-triazinium salts. nih.govacs.org These salts can be prepared by the efficient alkylation of substituted 1,2,4-triazines under mild conditions. nih.gov The subsequent reaction with dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of polysubstituted pyrrolotriazines in a single step. nih.govmdpi.com This methodology has been shown to be regio- and diastereoselective. nih.gov
A series of 2,4-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines have been synthesized using the 1,3-cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate. mdpi.com
| 1,2,4-Triazinium Salt | Dipolarophile | Resulting Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine Derivative |
| 1-Alkyl-1,2,4-triazinium salts | Dimethyl acetylenedicarboxylate (DMAD) | Polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines |
| N(1)-Ethyl-1,2,4-triazinium tetrafluoroborates | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 7-methyl-2,4-disubstituted-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine-5,6-dicarboxylates |
Multistep Synthetic Strategies
Linear, multistep synthetic sequences have been developed to access complex and highly functionalized pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivatives, particularly nucleoside analogues. nih.gov For instance, the synthesis of a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine-4-amine adenosine (B11128) analog was achieved through a seven-step route. nih.gov
This synthesis commenced with the ribosylation of a pyrrole derivative, followed by a series of functional group manipulations and the crucial N-amination of the pyrrole ring. The final cyclization to form the triazine ring was then carried out to yield the target nucleoside analog. nih.gov
Another multistep approach involves the initial construction of a substituted pyrrole, for example, through the cycloaddition of tosylmethyl isocyanide (TosMIC) with a β-substituted acrylate. nih.gov The resulting pyrrole is then acylated, N-aminated, and cyclized with formamide to build the triazine ring. Subsequent chlorination can provide further handles for diversification. nih.gov
Nucleophile-Induced Rearrangements
An interesting and efficient route to pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-ones involves the nucleophile-induced rearrangement of pyrrolo[1,2-d] nih.govnih.govnih.govoxadiazines. nih.govbeilstein-journals.org This methodology offers a practical alternative to previously reported procedures. nih.gov The rearrangement proceeds readily, providing access to the desired triazinones under mild conditions. beilstein-journals.org
Regioselective Intramolecular Cyclization Reactions
Regioselective intramolecular cyclization is another key strategy for the synthesis of the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine core. nih.govbeilstein-journals.org This approach has been successfully applied to the synthesis of pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-ones from 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.govbeilstein-journals.org
The regioselectivity of the cyclization can be influenced by the choice of reagents, such as the halogen source used for the preparation of triphenylphosphorane, and the nature of the N-functional groups on the pyrrole precursor. beilstein-journals.org This method has been shown to be facile and can be performed under very mild conditions. beilstein-journals.org
For example, the intramolecular cyclization of certain pyrrole derivatives using triphenylphosphine, bromine, and triethylamine (B128534) can lead to the desired pyrrolotriazines. nih.gov
Transition Metal-Mediated Syntheses
Transition metal catalysis offers a powerful tool for the construction of the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffold. A one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-ones has been reported, which involves the formation of at least six bonds. nih.gov
This synthesis utilizes a copper(II)-catalyzed reaction between a 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide. The optimal catalytic system was found to be CuCl₂·2H₂O with NaOAc in DMSO at 120°C. The resulting intermediate can then react with various amidines or hydrazines to yield the final pyrrolotriazinone products. nih.gov
| Reactants | Catalyst/Reagents | Resulting Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine Derivative |
| 4-Oxo-4H-chromene-3-carbaldehyde, 1-Amino-1H-pyrrole-2-carboxamide | CuCl₂·2H₂O, NaOAc, DMSO | 2-(4-Oxo-4H-chromen-3-yl)pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-one |
| Intermediate from above, Amidines/Hydrazines | NaOAc | Substituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-ones |
Routes Involving N-Imine Intermediates
The formation of the pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine core through pathways involving N-imine intermediates represents a significant strategy in the synthesis of this heterocyclic system. These routes typically capitalize on the reactivity of an N-aminopyrrole precursor, which, upon condensation with a suitable carbonyl source, generates a reactive N-imine that subsequently undergoes intramolecular cyclization.
One of the primary approaches involves the initial N-amination of a pyrrole derivative. This is a crucial step for introducing the requisite N-N bond that forms part of the triazine ring. nih.gov Electrophilic aminating agents such as O-(diphenylphosphinyl)hydroxylamine or chloramine (NH₂Cl) are commonly employed for this transformation. nih.gov For instance, the electrophilic N-amination of a substituted pyrrole derivative can yield the corresponding N-aminopyrrole. nih.gov This intermediate can then be reacted with a one-carbon electrophile, such as formamidine acetate, to facilitate cyclization and the formation of the substituted pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4-amine. nih.gov
Furthermore, the synthesis of pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4(3H)-ones, which are closely related to the target amine, has been accomplished through two primary synthetic routes that proceed via N-imine intermediates. beilstein-journals.org These methods often involve the intramolecular cyclization of appropriately substituted N-aminopyrrole precursors. beilstein-journals.org Although these specific examples lead to the triazinone, the underlying principle of utilizing an N-imine intermediate for the annulation of the triazine ring is a key concept that can be adapted for the synthesis of the corresponding amine.
Novel Synthetic Approaches and Process Optimization for Pyrrolo[2,1-f]nih.govacs.orgacs.orgtriazines
Recent research has focused on developing more efficient, scalable, and versatile methods for the synthesis of the pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine core. These efforts are driven by the need for large quantities of these compounds for pharmaceutical development and the desire to access a wider range of structurally diverse analogs.
Facile and Scalable Methodologies
The synthesis of Pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4-amine, a closely related analog, has also been a subject of process optimization. A key step in this synthesis is the reaction of 2-cyanopyrrole with sodium hydride in anhydrous dimethylformamide (DMF), followed by subsequent reaction steps to yield the final product. nih.govacs.org This process has been scaled up for the preparation of kilogram quantities of the material. nih.gov
Table 1: Process Optimization for the Synthesis of Pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4-amine nih.govacs.org
| Parameter | Initial Condition | Optimized Condition | Outcome |
| Starting Material | 2,5-Dimethoxytetrahydrofuran, tert-butylcarbazate, chlorosulfonyl isocyanate | Pyrrole, chloramine, formamidine acetate | Use of more readily available and lower-cost raw materials |
| Overall Yield | 33% | 55% | Significant increase in process efficiency |
| Scale | Laboratory | Kilogram | Demonstrated scalability for manufacturing |
| Solvent for Cyanation | - | DMF | - |
| Base | - | Sodium Hydride | - |
Diversity-Oriented Synthesis Strategies
To explore the chemical space around the pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine scaffold, diversity-oriented synthesis (DOS) strategies have been employed. These approaches aim to generate a wide range of analogs from a common intermediate or through a flexible synthetic route.
One such strategy involves a copper-promoted, two-step, one-pot reaction starting from chromenone derivatives to construct 2-heteroaryl-substituted pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4(3H)-ones. rsc.orgresearchgate.net This method is characterized by its pot, atom, and step economy (PASE), allowing for the formation of at least six bonds in a single pot. rsc.orgresearchgate.net This efficient approach enables the rapid and efficient preparation of a library of drug-like small molecules. rsc.orgresearchgate.net
Control of Regioselectivity in Pyrrolo[2,1-f]nih.govacs.orgacs.orgtriazine Formation
Controlling the regioselectivity during the formation of the pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine ring system is crucial for accessing specific isomers with desired biological activities. Researchers have developed methods that allow for precise control over the substitution pattern on the heterocyclic core.
A notable example is the regio- and diastereoselective 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles. nih.govacs.org This reaction provides a straightforward, single-step route to polysubstituted pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazines. nih.govacs.org The regioselectivity of this cycloaddition is influenced by the nature of the substituents on both the triazinium ylide and the dipolarophile. nih.govacs.org For instance, the reaction of 1-methyl-5-phenyl-1,2,4-triazinium triflate with methyl propiolate yielded a single regioisomer of the desired pyrrolotriazine. acs.org
Furthermore, in the synthesis of pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazin-4(3H)-ones via intramolecular cyclization, the regioselectivity has been shown to be influenced by the choice of halogen sources of triphenylphosphorane and the nature of the N-functional groups. beilstein-journals.org
Functionalization and Derivatization Strategies for Pyrrolo[2,1-f]nih.govacs.orgacs.orgtriazine Scaffolds
The functionalization and derivatization of the pre-formed pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine scaffold are essential for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological properties of lead compounds.
Substitution Reactions on the Fused Ring System
The development of practical synthetic routes to functionalized pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine nuclei has been a key focus, enabling the introduction of various substituents at multiple positions on the ring system. researchgate.net This allows for a systematic exploration of the impact of different functional groups on the biological activity of the resulting compounds. researchgate.net For example, a general synthetic route has been developed that facilitates functionalization at multiple sites of the pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine nucleus, which has been instrumental in the discovery of potent dual EGFR and HER2 inhibitors. researchgate.net
A series of 2,4-disubstituted pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazines have been synthesized by exploiting the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate. mdpi.com This method allows for the introduction of both aryl and thienyl substituents onto the pyrrolotriazine core. mdpi.com
Table 2: Examples of Synthesized 2,4-Disubstituted Pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine Derivatives mdpi.com
| Compound | R¹ | R² | Yield (%) |
| 14b | Phenyl | 4-Bromophenyl | 54 |
| 14d | p-Tolyl | Phenyl | 53 |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine scaffold has proven to be a versatile template in medicinal chemistry, amenable to the introduction of a wide array of substituents to probe structure-activity relationships (SAR). These modifications have been crucial in developing potent and selective inhibitors for various biological targets, particularly protein kinases and viral enzymes.
Early investigations identified the pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine nucleus as an effective mimic of the quinazoline (B50416) scaffold, a well-established kinase inhibitor template. nih.gov This led to the exploration of substituents at the C4 position. Attaching a 4-((3-chloro-4-fluorophenyl)amino) group resulted in potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, while a 4-((3-hydroxy-4-methylphenyl)amino) substituent yielded powerful inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Further studies on this template revealed that biological activity was retained with substitutions at the C5 or C6 positions, but not at C7, indicating that the former positions are suitable for introducing side chains to modulate physicochemical properties. nih.gov
SAR studies have also focused on disubstituted derivatives. A series of 2,7-disubstituted-pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine compounds were synthesized as potent anaplastic lymphoma kinase (ALK) inhibitors. nih.gov For instance, one compound from this series demonstrated nanomolar activity against ALK (IC₅₀ = 10 ± 2 nM) and high selectivity over the insulin-like growth factor-1 receptor (IGF-1R; IC₅₀ = 1137 ± 398 nM). nih.gov To address potential drug-induced toxicity, modifications to the aniline (B41778) substituent at the C2 position were shown to decrease the formation of glutathione (B108866) adducts. researchgate.net Other research has led to the development of derivatives with micromolar inhibitory activity against c-Met and VEGFR-2. nih.gov The scaffold has also been identified as a core structure for potent p38α MAP kinase inhibitors. ijpsr.info
In the realm of antiviral research, a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazines featuring aryl and thienyl groups were synthesized. mdpi.com Among these, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine-5,6-dicarboxylate was identified as having the most potent antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1), with an IC₅₀ of 4 µg/mL and a selectivity index of 188. mdpi.com
| Scaffold Position(s) | Substituent | Biological Target | Activity/Finding |
|---|---|---|---|
| C4 | 4-((3-chloro-4-fluorophenyl)amino) | EGFR | Potent biochemical inhibition. nih.gov |
| C4 | 4-((3-hydroxy-4-methylphenyl)amino) | VEGFR-2 | Potent inhibition. nih.gov |
| C2, C7 | Various anilino and aryl groups | ALK, IGF-1R | Nanomolar ALK inhibition (IC₅₀ = 10 nM) with high selectivity over IGF-1R. nih.gov |
| - | Various | c-Met, VEGFR-2 | Potent inhibition (IC₅₀ values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively). nih.gov |
| C2, C4 | Aryl and Thienyl groups | Influenza A (H1N1) | Identified potent antiviral compounds (IC₅₀ = 4 µg/mL). mdpi.com |
| C5, C6 | Various | Kinases | Promising sites for introducing side chains to modulate properties. nih.gov |
| C7 | Various | Kinases | Substitution not well tolerated. nih.gov |
Derivatization to Form C-Nucleoside and N-Nucleoside Analogues
The structural similarity of the pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine core to purine (B94841) bases has made it an attractive heterocyclic base for the synthesis of nucleoside analogues. mdpi.comresearchgate.net These derivatives, which include both C-nucleosides and N-nucleosides, have demonstrated significant potential as antiviral agents against a broad spectrum of RNA viruses. mdpi.comresearchgate.net
C-Nucleoside Analogues: C-nucleosides, which feature a carbon-carbon bond between the anomeric carbon of the sugar and the heterocyclic base, often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles compared to their N-nucleoside counterparts. nih.gov The pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine scaffold was first incorporated into C-nucleosides in the early 1990s to act as a purine mimetic. nih.gov
Significant research has focused on 4-amino-pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine C-nucleosides as inhibitors of norovirus RNA-dependent RNA polymerase (RdRp). unipd.it Studies have shown that combining the 4-amino-pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine base and its 7-halogenated versions with either a D-ribose or a 2'-C-methyl-D-ribose sugar results in analogues with potent activity against both murine and human noroviruses. researchgate.netunipd.it For example, 2'-C-methyl-4-aza-7,9-dideazaadenosine was identified as a selective inhibitor of the Hepatitis C virus (HCV) polymerase in cell cultures. unipd.it Furthermore, specific synthetic routes have been developed to produce C-nucleoside isosteres of naturally occurring antibiotics like Sangivamycin, Tubercidin, and Toyocamycin. nih.gov
N-Nucleoside Analogues: While much of the focus has been on C-nucleosides, N-nucleoside analogues containing the pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine core have also been synthesized and evaluated. A notable example is a 4-aminopyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine-containing adenosine analog. nih.gov The synthesis of this N-nucleoside was achieved through a multi-step process that involved the electrophilic N-amination of a pyrrole derivative, followed by cyclization with formamidine acetate to form the substituted pyrrolotriazin-4-amine, which was subsequently subjected to hydrogenolysis to yield the final adenosine analog. nih.gov
Scaffold Hopping Approaches in Medicinal Chemistry
The concept of "scaffold hopping" involves replacing the core molecular structure of a known active compound with a different, often isosteric, scaffold to discover novel compounds with improved properties such as potency, selectivity, or pharmacokinetics. The pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine nucleus is recognized as a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets. researchgate.netnih.gov
A prominent example of scaffold hopping involving this heterocycle was its use as a replacement for the well-known quinazoline core in kinase inhibitors. nih.gov Researchers successfully demonstrated that the pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine template could effectively mimic the quinazoline scaffold, binding to the ATP pocket of kinases like EGFR and VEGFR-2 and leading to a new class of potent inhibitors. nih.gov
This strategy was also applied in the development of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. researchgate.net In this case, a novel series of Hh pathway inhibitors was designed by replacing the pyrimidine (B1678525) skeleton of a previously reported lead compound with the pyrrolo[2,1-f] nih.govmdpi.comijpsr.infotriazine scaffold. researchgate.net This strategic hop led to the identification of a new, potent Hh signaling pathway inhibitor after further structural optimization. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for Pyrrolo 2,1 F 1 2 3 Triazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the structural elucidation of organic molecules, including pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound. rsc.org
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. In the context of pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives, ¹H NMR spectra provide characteristic signals for the protons on both the pyrrole (B145914) and triazine rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for assigning these protons.
For the parent compound, pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazin-4-amine, specific proton signals have been reported. chemwhat.com In deuterated methanol (B129727) (CD₃OD), the triazine proton appears as a singlet at approximately 7.72 ppm. chemwhat.com The protons on the pyrrole ring exhibit distinct signals corresponding to their positions, often appearing as doublets or doublets of doublets due to coupling with adjacent protons. chemwhat.com For instance, reported signals for the pyrrole protons include a doublet of doublets at 7.52 ppm (J = 2.5, 1.6 Hz), another at 6.85 ppm (J = 4.5, 1.6 Hz), and a third at 6.64 ppm (J = 4.5, 2.7 Hz). chemwhat.com
In substituted derivatives, such as furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comresearchgate.nettriazin-8(7H)-ones, the proton on the C-5 position of the triazine ring resonates as a singlet in the downfield region of 8.81-8.83 ppm. semanticscholar.orgresearchgate.net The pyrrole protons in these systems typically appear as doublets or doublets of doublets between 7.09 and 8.09 ppm. semanticscholar.orgresearchgate.net The specific chemical shifts and coupling constants are highly dependent on the nature and position of the substituents on the heterocyclic core. mdpi.com
| Proton Position | Pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazin-4-amine (in CD₃OD) chemwhat.com | Furo-Fused Derivatives (in DMSO-d₆) semanticscholar.org | Dimethyl Dicarboxylate Derivatives (in DMSO-d₆) mdpi.com |
|---|---|---|---|
| Triazine Ring Proton | 7.72 (s) | 8.81-8.83 (s, H-5) | - |
| Pyrrole Ring Proton 1 | 7.52 (dd) | 7.99-8.09 (d, H-2) | 8.33-8.43 (m, Ph-H) |
| Pyrrole Ring Proton 2 | 6.85 (dd) | 7.09-7.11 (dd, H-3) | 7.53-7.62 (m, Ph-H) |
| Pyrrole Ring Proton 3 | 6.64 (dd) | - | - |
| Substituent Protons | - | 7.14-7.20 (s, H-9) | 2.84 (s, 7-CH₃); 3.49 (s, CO₂CH₃); 3.84 (s, CO₂CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms.
For substituted pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine systems, the carbon atoms of the heterocyclic core resonate at characteristic chemical shifts. In furo-fused derivatives, the C-5 carbon of the triazine ring appears in the range of 144.8-150.9 ppm, while carbonyl carbons at the C-8 position are observed further downfield at 153.9-155.2 ppm. semanticscholar.orgresearchgate.net The carbons of the pyrrole moiety can be found between approximately 92.4 and 127.7 ppm. researchgate.net
In dimethyl 4-aryl-7-methyl-2-phenylpyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine-5,6-dicarboxylate derivatives, the carbon signals are influenced by the various substituents. mdpi.com The carbons of the core structure are typically found between 112.4 and 154.7 ppm, while the carbonyl carbons of the dicarboxylate groups resonate at lower fields, around 161.3-164.7 ppm. mdpi.com The methyl group carbon at position 7 gives a characteristic signal in the upfield region at approximately 10.5 ppm. mdpi.com
| Carbon Position | Furo-Fused Derivatives semanticscholar.orgresearchgate.net | Dimethyl Dicarboxylate Derivatives mdpi.com |
|---|---|---|
| C-5 (Triazine Ring) | 144.8-150.9 | 154.4-154.7 |
| Pyrrole Ring Carbons | 92.4-127.7 | 112.4-136.5 |
| C=O (Substituent) | 153.9-155.2 | 161.3-164.7 |
| CH₃ (Substituent) | - | 10.5 (7-CH₃) |
| CO₂CH₃ (Substituent) | - | 52.4-52.7 |
Advanced Multidimensional NMR Techniques
While 1D NMR (¹H and ¹³C) provides foundational data, complex structures often require advanced multidimensional NMR techniques for unambiguous signal assignment. These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), revealing the connectivity of atoms.
Correlation Spectroscopy (COSY): This ¹H-¹H homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within the pyrrole ring of pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different parts of the pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine molecule. ipb.pt
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and stereochemistry of the molecule. ipb.pt
By employing a combination of these techniques, researchers can achieve a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of novel pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a vital tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For less volatile pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives, chemical derivatization may be required to increase their volatility for GC-MS analysis. The mass spectra of various derivatives have been recorded using instruments that can be coupled with a gas chromatograph, indicating the utility of this technique for separating and identifying components in a mixture. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, less volatile, and thermally fragile molecules, which is often the case for complex pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives. nih.gov ESI-MS typically generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. researchgate.net For instance, the brominated derivative of pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazin-4-amine shows a prominent [M+H]⁺ ion at an m/z of 213.1 in positive ESI mode. chemwhat.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. HRMS is crucial for confirming the identity of newly synthesized pyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine derivatives and distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS), another common technique, involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. Analyzing these fragmentation patterns can provide valuable structural information. For example, in a series of dimethyl 7-methyl-2,4-diarylpyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine-5,6-dicarboxylates, the molecular ion [M]⁺˙ was observed, along with characteristic fragment ions resulting from the loss of substituents. mdpi.com
| Compound | Ionization Method | Observed m/z | Assignment | Reference |
|---|---|---|---|---|
| 7-Bromopyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazin-4-amine | ESI | 213.1 | [M+H]⁺ | chemwhat.com |
| Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine-5,6-dicarboxylate | EI | 401 | [M]⁺˙ | mdpi.com |
| Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f] semanticscholar.orgmdpi.comresearchgate.nettriazine-5,6-dicarboxylate | EI | 479, 481 | [M]⁺˙, [M+2]⁺˙ | mdpi.com |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate precise molecular parameters such as bond lengths, bond angles, and torsional angles, as well as to understand intermolecular interactions that dictate the crystal packing. This level of structural detail is crucial for structure-activity relationship (SAR) studies in drug discovery and for understanding the fundamental physicochemical properties of the pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine scaffold.
Single crystal X-ray diffraction (SC-XRD) provides the definitive molecular structure of a compound in its solid state. For derivatives of the pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine core, SC-XRD studies have confirmed the planar nature of the fused heterocyclic ring system and have provided detailed insights into the orientation of various substituents. researchgate.net
The process involves growing a suitable single crystal, which is then mounted and exposed to a focused X-ray beam. The resulting diffraction data are processed to generate an electron density map, from which the atomic positions are determined.
Table 1: Representative Crystallographic Data for a Related Fused Heterocyclic System (Note: Data for a pyrrolo[1,2-b]pyridazine (B13699388) derivative is presented as a representative example of the type of parameters obtained from SC-XRD analysis for this class of compounds.) researchgate.net
| Parameter | Value |
| Compound | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine |
| Chemical Formula | C₁₄H₁₁ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Volume (ų) | 1127.39(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.420 |
This interactive table provides an example of the detailed structural information that can be obtained from single crystal X-ray diffraction studies.
X-ray crystallography is a powerful tool for visualizing how a ligand, such as a pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine derivative, binds to its biological target, typically a protein or enzyme. mdpi.com These studies are fundamental to rational drug design, as they reveal the specific molecular interactions responsible for the ligand's affinity and selectivity.
Several crystallographic studies have been conducted on pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine derivatives in complex with various protein kinases, which are important targets in cancer therapy. nih.gov These studies have shown that the pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's ATP-binding site. nih.gov
For example, the X-ray co-crystal structure of a C-5 substituted pyrrolotriazine derivative bound to the Met kinase domain revealed that it binds in an ATP-competitive manner. nih.gov Similarly, another study showed a pyrrolotriazine derivative forming hydrogen bonds with residues Met1160 and Pro1158 in the hinge region of Met kinase. nih.gov In the same complex, an amino group attached to a piperidine (B6355638) ring substituent formed an additional hydrogen bond with Asp1164. nih.gov
Another X-ray crystal structure of a different pyrrolotriazine derivative docked on the JAK2 kinase showed the pyrazole (B372694) basic nitrogen accepting a hydrogen bond from the amide NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl group of Glu930 in the hinge region. nih.gov These precise interaction details, obtainable only through crystallography, are invaluable for optimizing inhibitor potency and selectivity.
Table 2: Key Hydrogen Bond Interactions Identified by X-ray Crystallography
| Pyrrolotriazine Derivative | Target Kinase | Key Interacting Residues | Type of Interaction |
| Compound 20 (C-5 substituted) | Met Kinase | Met1160, Pro1158 | H-bond to scaffold |
| Compound 20 (C-5 substituted) | Met Kinase | Asp1164 | H-bond to side chain |
| Pyrrolotriazine 28 | JAK2 | Leu932, Glu930 | H-bond to scaffold |
This interactive table summarizes specific ligand-target interactions for pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine derivatives as determined by X-ray crystallography. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. By analyzing the absorption spectrum, one can deduce the presence of characteristic functional groups.
For pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazin-5-amine and its derivatives, IR spectroscopy can confirm the presence of key structural features. The primary amine (-NH₂) group at the C-5 position is a particularly important functional group to identify.
Key expected absorptions for a compound like Pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazin-5-amine would include:
N-H Stretching: The -NH₂ group typically shows two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. pressbooks.pub These bands are generally sharper and less intense than the broad O-H bands of alcohols. pressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected to appear above 3000 cm⁻¹, while any aliphatic C-H bonds in substituents would show strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub
C=N and C=C Stretching: The fused ring system contains various C=N and C=C bonds. Their stretching vibrations typically appear in the 1450-1650 cm⁻¹ region. These absorptions can be complex due to the coupling of vibrations within the aromatic system.
N-H Bending: The scissoring vibration of the primary amine group usually results in an absorption band in the 1590-1650 cm⁻¹ range. pressbooks.pub
Table 3: General Infrared Absorption Ranges for Functional Groups in Pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine Derivatives
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1650 |
| Alkane Portions | -C-H Stretch | 2850 - 2960 |
This interactive table outlines the characteristic IR absorption frequencies used to identify key functional groups within pyrrolo[2,1-f] nih.govmdpi.commdpi.comtriazine derivatives. pressbooks.pub
Computational Chemistry and Molecular Modeling Studies of Pyrrolo 2,1 F 1 2 3 Triazine Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the fundamental properties of pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine derivatives, offering insights into their electronic structure and reactivity. acs.orgnih.gov
Electronic Structure Analysis and Reactivity Predictions
DFT calculations have been utilized to understand the regioselectivity of reactions involving the pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine core. For instance, in the 1,3-dipolar cycloaddition reactions of 1,2,4-triazinium ylides with dipolarophiles, DFT calculations of transition state energies have successfully predicted the observed single regioisomer formation. acs.org The calculated lower energy of the transition state for one regioisomer over another provides a theoretical basis for the experimental outcome. acs.org These computational analyses are crucial for optimizing synthetic routes and predicting the outcomes of new chemical transformations. acs.org
Analysis of Non-Covalent Interactions
The study of non-covalent interactions is critical for understanding the binding of pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine derivatives to their biological targets. While specific DFT analyses of non-covalent interactions for this exact scaffold are not extensively detailed in the provided context, the general importance of such interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, is well-established in drug design. plos.org For related azolotriazine systems, DFT has been used in conjunction with Hirshfeld surface analysis to examine changes in H-bonding and other close contacts, providing insights into the packing modes of molecules in crystals. researchgate.netresearchgate.net These types of interactions are fundamental to the stability of ligand-receptor complexes. dntb.gov.ua
Molecular Docking Simulations
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govnih.gov This method has been extensively applied to pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine derivatives to elucidate their mechanism of action and guide structure-activity relationship (SAR) studies. mdpi.comnih.gov
Prediction of Ligand-Target Binding Modes
Molecular docking studies have successfully predicted the binding modes of various pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine derivatives within the active sites of several key protein targets.
For example, in the context of cancer therapy, docking studies revealed that a pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine derivative acts as an ATP-competitive inhibitor of VEGFR-2. nih.gov The simulation showed crucial hydrogen bond interactions between the N1 of the pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine ring and the amide-NH of Cys919 in the hinge region of the ATP binding pocket. nih.gov Similarly, other derivatives have been docked into the binding sites of c-Met and VEGFR-2, showing that they occupy the same binding pocket as known inhibitors like Foretinib. nih.gov
In antiviral research, docking simulations of 2,4-disubstituted pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazines suggested neuraminidase as a plausible target for their anti-influenza activity. mdpi.com The simulations helped to establish key non-covalent interactions within the enzyme's active site. mdpi.com The binding modes can vary depending on the substituents, with some compounds oriented primarily by hydrophobic interactions, while others form specific hydrogen bonds and stacking interactions. mdpi.com
| Derivative Class | Target Protein | Key Predicted Interactions |
| Pyrrolo[1,2-f] mdpi.comresearchgate.netresearchgate.nettriazines | c-Met, VEGFR-2 | Occupies the same binding site as Foretinib. nih.gov |
| 4-Aminopyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazines | VEGFR-2 | Hydrogen bond with Cys919 in the hinge region. nih.gov |
| 2,4-Disubstituted Pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazines | Influenza Neuraminidase | Hydrophobic interactions, hydrogen bonds, and stacking interactions. mdpi.com |
Energetic Analysis of Molecular Interactions
While detailed energetic breakdowns from docking simulations are not always explicitly reported, the predicted binding modes imply favorable interaction energies. For instance, the binding of C7-modified 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine C-nucleosides to norovirus RNA-dependent RNA polymerase (RdRp) was evaluated, and the best binders were selected for further analysis, suggesting a ranking based on predicted binding affinity. researchgate.net The stability of the ligand-protein complex, driven by interactions like hydrogen bonds and hydrophobic contacts, is a key outcome of these simulations. dntb.gov.uanih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. researchgate.net MD simulations can assess the stability of the predicted binding pose over time and provide a more detailed understanding of the interactions. dntb.gov.uanih.gov For certain 1,2,4-triazine (B1199460) derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand within the binding site. dntb.gov.uanih.gov These simulations have shown that key interactions, such as hydrogen bonds and hydrophobic contacts with essential residues, are maintained throughout the simulation, indicating a stable complex. dntb.gov.ua In the study of C7-modified 4-amino-pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazine C-nucleosides, the most promising binders identified through docking were subjected to MD simulations to validate their binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrrolo[2,1-f] researchgate.netfrontiersin.orgzsmu.edu.uatriazine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against specific biological targets, such as c-Met kinase.
One significant study focused on a series of 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netfrontiersin.orgzsmu.edu.uatriazin-4-yloxy)aniline derivatives, employing both Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) to develop predictive QSAR models. researchgate.net The primary objective of this research was to elucidate the key molecular features that govern the c-Met kinase inhibitory activity of these compounds, measured as IC50 values. researchgate.net
The methodology involved docking a set of 103 compounds into the c-Met kinase active site to determine their preferred conformations. researchgate.net These aligned structures were then used for the 3D-QSAR (CoMSIA) and 2D-QSAR (MLR) analyses.
The CoMSIA model incorporated various molecular fields to quantify the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor properties on the inhibitory activity. researchgate.net The resulting model demonstrated a strong correlation between these fields and the biological activity of the compounds.
For the MLR analysis, a variety of 2D descriptors were calculated, including 2D-autocorrelation descriptors, GETAWAY (Geometry, Topology and Atom-Weight AssemblY) descriptors, fragment-based polar surface area (PSA), and MlogP. researchgate.net The final MLR model provided a quantitative equation that links these descriptors to the pIC50 values, offering insights into the physicochemical properties that drive potency. researchgate.net
The statistical robustness of both the CoMSIA and MLR models was validated using the leave-one-out (LOO) cross-validation method, which confirmed their predictive power. researchgate.net The key statistical parameters for the best CoMSIA and MLR models are summarized in the tables below.
Table 1: Statistical Results of the CoMSIA Model
| Parameter | Value |
| Number of Components (NC) | 6 |
| Square of Correlation Coefficient (R²) | 0.854 |
| Standard Deviation of Regression (S) | 0.380 |
| Fisher Ratio (F) | 103.7 |
| LOO Cross-validation Coefficient (Q²) | 0.601 |
| Standard Deviation of LOO Cross-validation (Scv) | 0.627 |
This table summarizes the statistical validation parameters for the optimal Comparative Molecular Similarity Analysis (CoMSIA) model developed for pyrrolo[2,1-f] researchgate.netfrontiersin.orgzsmu.edu.uatriazine derivatives as c-Met kinase inhibitors. researchgate.net
Table 2: Statistical Results of the MLR Model
| Parameter | Value |
| Square of Correlation Coefficient (R²) | 0.771 |
| Standard Deviation of Regression (S) | 0.476 |
| Fisher Ratio (F) | 85.1 |
| LOO Cross-validation Coefficient (Q²) | 0.749 |
| Standard Deviation of LOO Cross-validation (Scv) | 0.498 |
This table presents the statistical validation parameters for the Multiple Linear Regression (MLR) model, which correlates 2D descriptors of the pyrrolo[2,1-f] researchgate.netfrontiersin.orgzsmu.edu.uatriazine derivatives with their c-Met kinase inhibitory activity. researchgate.net
These QSAR models serve as valuable tools in the rational design of novel and more potent pyrrolo[2,1-f] researchgate.netfrontiersin.orgzsmu.edu.uatriazine-based inhibitors by predicting the activity of untested analogs and highlighting the structural modifications most likely to enhance therapeutic efficacy.
Target Specific Molecular Mechanisms and Biological Activities of Pyrrolo 2,1 F 1 2 3 Triazine Derivatives in Vitro and Mechanistic Studies
Kinase Inhibition Profiling and Mechanistic Insights
Derivatives of the pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine nucleus have been extensively profiled against numerous protein kinases, revealing a broad spectrum of biological activity. The adaptability of the scaffold allows for the creation of inhibitors that can target tyrosine kinases, serine/threonine kinases, and lipid kinases with high affinity and specificity.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition, Including Isoform Selectivity
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently hyper-activated in various cancer types. sci-hub.se Consequently, developing inhibitors of PI3K has been a significant focus in oncology research. A series of 6-aminocarbonyl pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine derivatives were designed and synthesized as PI3K inhibitors. sci-hub.se One of these compounds, 14a , demonstrated selective activity against Class I PI3K isoforms, with comparable nanomolar inhibition of p110α and p110δ. sci-hub.se In a separate effort, a scaffold hopping strategy led to the development of another derivative, compound 2 , which showed potent activity against the PI3Kα isoform. sci-hub.se
Table 1: In Vitro Inhibitory Activity of Pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine Derivatives against PI3K Isoforms
| Compound | PI3K Isoform | IC50 (nM) |
|---|---|---|
| 14a | p110α | 122 |
| p110δ | 119 |
| Compound 2 | PI3Kα | 33.6 |
Met Kinase Inhibition, Characterization of ATP-Competitive Binding
The c-Met receptor tyrosine kinase is another important target in cancer therapy. The pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine scaffold has proven effective in generating potent inhibitors of Met kinase activity. nih.govcapes.gov.br Structural studies through X-ray crystallography have confirmed that C-5 substituted pyrrolotriazines bind to the Met kinase domain in an ATP-competitive manner. nih.govcapes.gov.br The introduction of acylurea and malonamide (B141969) substituents at this position has yielded compounds with single-digit nanomolar kinase activity. nih.gov A notable derivative, 27a , was identified as a potent dual inhibitor of both c-Met and VEGFR-2, exhibiting an IC50 value of 2.3 ± 0.1 nM against c-Met. drugbank.comsci-hub.se Docking studies further supported its interaction at the ATP-binding site of the kinase. drugbank.com
Table 2: In Vitro Inhibitory Activity of a Pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine Derivative against Met Kinase
| Compound | Target Kinase | IC50 (nM) | Binding Mechanism |
|---|
| 27a | c-Met | 2.3 ± 0.1 | ATP-Competitive |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in certain cancers, including anaplastic large-cell lymphoma and non-small-cell lung cancer. slideshare.net A novel series of 2,7-disubstituted-pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazines was designed to mimic the bioactive conformation of known kinase inhibitor motifs, leading to the discovery of potent ALK inhibitors. acs.orgresearchgate.net One compound from this series, compound 21 , displayed nanomolar activity against ALK with an IC50 of 10 ± 2 nM. nih.gov Importantly, this compound also showed high selectivity for ALK over the structurally related insulin-like growth factor-1 receptor (IGF-1R). nih.gov Further structure-activity relationship (SAR) studies identified additional potent compounds within this chemical series. slideshare.net
Table 3: In Vitro Inhibitory Activity of Pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine Derivatives against ALK
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 21 | ALK | 10 ± 2 |
| Compound 19 | ALK | 48 ± 8 |
| Compound 20 | ALK | 38 ± 11 |
p38α Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38α MAP kinase is a serine/threonine kinase that plays a central role in inflammatory responses, making it a therapeutic target for inflammatory diseases. A novel class of compounds based on the pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine ring system was identified as potent inhibitors of p38α MAP kinase. nih.govpsu.edu A significant mechanistic finding from X-ray co-crystallography studies revealed that a potent inhibitor from this series binds to the "DFG-out" (aspartate-phenylalanine-glycine-out) conformation of the p38α enzyme. nih.govrmit.edu.vn This is a distinct, inactive conformation of the kinase, and inhibitors that bind to this state can offer advantages in terms of selectivity and residence time. Further optimization, including the incorporation of aryl and heteroaryl ketones at the C6 position of the scaffold, led to the development of potent inhibitors with in vivo efficacy. nih.gov
Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition
Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis. nih.govresearchgate.net AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain. nih.govnih.gov Screening of compound libraries led to the identification of a pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine analog with an initial IC50 value of approximately 60 nM. nih.gov Subsequent optimization efforts successfully improved the potency by more than tenfold, resulting in analogs with IC50 values in the single-digit nanomolar range. researchgate.net Mechanistic studies revealed that this enhanced potency was achieved through an additional water-bridging hydrogen-bonding interaction with the glutamate (B1630785) residue (Glu90) in the back pocket of the kinase. nih.gov
Table 4: Potency Improvement of Pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine AAK1 Inhibitors
| Compound Stage | AAK1 IC50 (nM) | Mechanistic Insight |
|---|---|---|
| Initial Hit | ~60 | N/A |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine nucleus has served as a versatile template for developing potent, ATP-competitive inhibitors of VEGFR-2. aacrjournals.orgnih.gov SAR studies showed that attaching a 4-((3-hydroxy-4-methylphenyl)amino) substituent provided potent VEGFR-2 inhibitors. nih.gov The clinical candidate BMS-690514 emerged from this class of compounds as a potent and selective pan-HER/VEGFR-2 kinase inhibitor. aacrjournals.org Another compound, 27a , was developed as a dual inhibitor of c-Met and VEGFR-2, showing an IC50 of 5.0 ± 0.5 nM against VEGFR-2. drugbank.comsci-hub.se Further research identified additional compounds, such as compound 3 , with high potency against VEGFR-2 kinase. nih.gov
Table 5: In Vitro Inhibitory Activity of Pyrrolo[2,1-f] sci-hub.seacs.orgnih.govtriazine Derivatives against VEGFR-2
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 27a | VEGFR-2 | 5.0 ± 0.5 |
| Compound 2 | VEGFR-2 | 66 |
| Compound 3 | VEGFR-2 | 23 |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Derivatives of the pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine nucleus have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. aacrjournals.orgnih.gov The pyrrolotriazine ring has been shown to bind within the adenine (B156593) pocket of the ATP binding site, establishing crucial interactions with the hinge region, similar to ATP. aacrjournals.orgaacrjournals.org
Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrolotriazine core are critical for potent EGFR inhibition. For instance, attaching a 4-((3-chloro-4-fluorophenyl)amino) substituent to the template resulted in potent biochemical inhibitors of EGFR's tyrosine kinase activity. nih.gov This substitution pattern also led to the inhibition of cellular proliferation in the human colon tumor cell line DiFi, which is sensitive to EGFR inhibitors. nih.govnih.gov
Further modifications at the C5 and C6 positions of the pyrrolotriazine ring have been explored to enhance potency and modulate physicochemical properties, while substitution at the C7 position was found to be detrimental to biological activity. nih.govresearchgate.net One derivative, compound 1 , was identified as being more selective for EGFR, exhibiting an IC50 value of 0.100 µM. nih.gov
A clinical candidate, BMS-690514 , emerged from a series of 5-substituted pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazines. This compound was selected for its potent and selective pan-HER/VEGFR2 kinase inhibition profile, which includes EGFR. aacrjournals.org
Table 1: Inhibitory Activity of Pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine Derivatives against EGFR
| Compound | Substitution Pattern | Target Kinase | IC50 (µM) | Cellular Activity |
|---|---|---|---|---|
| 1 | 4-((3-chloro-4-fluorophenyl)amino) | EGFR | 0.100 | Inhibition of DiFi cell proliferation |
| BMS-599626 | 4-anilino, 6-substituted | EGFR/HER2 | Not specified | Potent kinase inhibition |
| BMS-690514 | 5-substituted | pan-HER (including EGFR) | Not specified | Broad-spectrum antitumor efficacy |
Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition
The frequent co-expression of HER1 (EGFR) and HER2 in various tumor types provides a strong rationale for the simultaneous targeting of both receptors. aacrjournals.orgaacrjournals.org The significant homology between the catalytic domains of EGFR and HER2 supports the design of dual inhibitors based on the pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine scaffold. aacrjournals.org
Research efforts have successfully identified derivatives with potent dual HER1/HER2 kinase inhibitory activity. aacrjournals.org SAR studies indicated that a bulky, lipophilic 4-anilino group on the pyrrolotriazine core was essential for achieving potent dual inhibition. aacrjournals.org This aniline (B41778) group is thought to occupy a lipophilic kinase selectivity pocket. aacrjournals.org
Further optimization was achieved by introducing a range of substituents at the C6 position, which can be directed into a hydrophobic channel, to improve enzyme inhibition and pharmaceutical properties. aacrjournals.org From these efforts, BMS-599626 was identified as a lead candidate for clinical evaluation due to its potent and selective kinase inhibition profile. aacrjournals.org Similarly, the clinical candidate BMS-690514 also demonstrated a pan-HER inhibition profile, which includes HER2. aacrjournals.org
Table 2: Dual Inhibitory Activity of Pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine Derivatives against HER1/HER2
| Compound | Key Structural Features | Target Kinases | Potency |
|---|---|---|---|
| BMS-599626 | Bulky, lipophilic 4-anilino group; C6 substitution | HER1/HER2 | Potent dual inhibitor |
| BMS-690514 | C5 substitution | pan-HER (including HER2) | Potent and selective inhibitor |
Janus Kinase 2 (JAK2) Inhibition
The pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine core has also been successfully utilized to develop potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine-mediated signaling. nih.govnih.gov A series of novel 2,7-disubstituted-pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazines were designed and synthesized as JAK2 inhibitors. nih.govresearchgate.net
One of the lead compounds from this series, compound 29 , exhibited remarkable potency with an IC50 value of 0.17 ± 0.03 nM for JAK2 inhibition. nih.gov A key aspect of the development of these inhibitors was the focus on minimizing the formation of reactive metabolites. nih.gov Researchers analyzed the potential for these compounds to form glutathione (B108866) (GSH) adducts, a marker for potential toxicity. nih.gov By modifying the aniline substituent at the C2 position, the formation of glutathione adducts was significantly decreased, improving the safety profile of the compounds. nih.gov
X-ray crystallography studies of a related compound docked on JAK2 revealed that a pyrazole (B372694) moiety could form crucial hydrogen bonds with the hinge region of the kinase, contributing to its potent activity. nih.gov
Table 3: Inhibitory Activity of 2,7-Disubstituted Pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazines against JAK Isoforms
| Compound | Target Kinase | IC50 (nM) | Key Findings |
|---|---|---|---|
| 26 | JAK2 | Potent | High selectivity for JAK2 over JAK1 and JAK3 |
| 27 | JAK2 | Potent | Most active in cellular assays (SET-2 cell lines) |
| 29 | JAK2 | 0.17 ± 0.03 | Significantly low glutathione adduct formation |
Insulin-like Growth Factor 1 Receptor (IGF-1R) Kinase Inhibition
The pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine scaffold has been effectively employed to create potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase, another important target in cancer therapy. nih.govdocumentsdelivered.com A notable example is the 2,4-disubstituted pyrrolo-[1,2-f] aacrjournals.orgmdpi.comresearchgate.nettriazine derivative BMS-754807 (compound 25 ), which demonstrated potent inhibition of IGF-1R with an IC50 of 2 nM. nih.gov
This compound also showed high selectivity over other kinases, such as CDK2E, and exhibited nanomolar potency in IGF-Sal cell lines (IC50 = 7 nM). nih.gov The crystal structure of BMS-754807 co-crystallized with the IGF-1R kinase domain revealed key binding interactions. The pyrrolotriazine core forms hydrogen bonds with Met1052 and Glu1050 in the hinge region, while a cyclopropyl (B3062369) group occupies the shallow "gatekeeper" region and a fluoropyridyl amide extends into the sugar pocket. nih.gov These interactions are crucial for its high inhibitory activity. nih.gov
Table 4: Inhibitory Profile of BMS-754807
| Compound | Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Key Structural Interactions |
|---|---|---|---|---|
| BMS-754807 | IGF-1R | 2 | 7 (IGF-Sal cells) | H-bonding with Met1052 & Glu1050; Cyclopropyl in gatekeeper region |
Antiviral Activity and Mechanistic Pathways
As structural analogues of purine (B94841) bases, pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazines are considered promising candidates for antiviral therapies. mdpi.com Nucleoside derivatives based on this scaffold have shown activity against a variety of RNA viruses, including hepatitis C, Ebola, measles, and respiratory syncytial virus (RSV). mdpi.com The broad-spectrum antiviral drug remdesivir (B604916), which contains the pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine moiety, has been recognized for its effectiveness against a wide array of RNA viruses, including coronaviruses. nih.govacs.org
Inhibition of Viral Enzymes (e.g., Neuraminidase, RNA-Dependent RNA Polymerase (RdRp))
The antiviral mechanism of some pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine derivatives involves the direct inhibition of key viral enzymes essential for replication and propagation. mdpi.comnih.gov
Neuraminidase Inhibition: In the context of the influenza virus, certain 2,4-disubstituted pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazines have been identified as potent inhibitors. mdpi.com For example, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine-5,6-dicarboxylate demonstrated significant antiviral activity against influenza A/Puerto Rico/8/34 (H1N1) with an IC50 of 4 µg/mL and a high selectivity index of 188. mdpi.com Molecular docking studies suggest that the mechanism of action for these compounds involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. mdpi.com
RNA-Dependent RNA Polymerase (RdRp) Inhibition: The pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine core is a key component of C-nucleoside analogues that inhibit viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is critical for the replication of RNA virus genomes. 4-aminopyrrolo-[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine C-nucleosides have shown the ability to inhibit both murine and human norovirus RdRp. nih.gov The antiviral drug remdesivir functions as a prodrug that is metabolized into an adenosine (B11128) triphosphate analog, which then acts as a potent inhibitor of viral RdRp. nih.gov Molecular docking studies have also revealed that other derivatives have a high calculated affinity for the PB2 protein of the RNA-dependent RNA polymerase of the influenza virus. researchgate.net
Modulation of Cellular Processes Essential for Viral Replication (e.g., Receptor-Mediated Endocytosis)
While direct enzyme inhibition is a primary mechanism, the broader antiviral strategy can also involve interfering with cellular processes that viruses hijack for their replication. The current search results prioritize direct viral enzyme inhibition as the primary described mechanism for pyrrolo[2,1-f] aacrjournals.orgmdpi.comresearchgate.nettriazine derivatives. Information regarding the modulation of cellular processes like receptor-mediated endocytosis by this specific class of compounds is not detailed in the provided search results. The focus remains on targeting viral components such as neuraminidase and RdRp. mdpi.comnih.gov
Spectrum of Activity Against Various RNA Viruses
Derivatives of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine have demonstrated a broad spectrum of activity against a variety of RNA viruses. This is most notably exemplified by the nucleoside analog Remdesivir, which has been recognized for its efficacy against a wide array of pathogenic RNA viruses. nih.govnih.gov
Nucleoside analogs based on the pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold have shown potent in vitro activity against viruses from several families, including Filoviridae (Ebola, Marburg), Coronaviridae (SARS-CoV, MERS-CoV, SARS-CoV-2), Paramyxoviridae (measles, mumps, respiratory syncytial virus [RSV]), Flaviviridae (Hepatitis C), and Caliciviridae (norovirus). mdpi.com The mechanism of action for these nucleoside analogs, such as Remdesivir, generally involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov
Specifically, 4-amino-pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine C-nucleosides have been investigated for their anti-norovirus activity. One analog, 4-aza-7,9-dideazaadenosine, demonstrated a potent inhibitory effect in a human norovirus (HuNoV) replicon assay with a half-maximal effective concentration (EC₅₀) of 0.015 µM.
In addition to nucleoside analogs, non-nucleoside derivatives of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine have also been synthesized and evaluated for antiviral properties. A study of 2,4-disubstituted derivatives identified compounds with significant activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. The most potent of these, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-5,6-dicarboxylate, exhibited a half-maximal inhibitory concentration (IC₅₀) of 4 µg/mL. mdpi.com Molecular docking studies suggest that the mechanism for these compounds may involve the inhibition of viral neuraminidase. mdpi.com
| Compound/Derivative Class | Target RNA Virus | Reported Activity (IC₅₀/EC₅₀) | Proposed Mechanism |
|---|---|---|---|
| Remdesivir (Nucleoside Analog) | Ebola, Marburg, SARS-CoV, MERS-CoV, SARS-CoV-2, RSV, Hepatitis C | Broad-spectrum activity | Inhibition of RNA-dependent RNA polymerase (RdRp) |
| 4-aza-7,9-dideazaadenosine (C-Nucleoside) | Human Norovirus (HuNoV) | EC₅₀ = 0.015 µM | Inhibition of RNA-dependent RNA polymerase (RdRp) |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-5,6-dicarboxylate | Influenza A (H1N1) | IC₅₀ = 4 µg/mL | Neuraminidase Inhibition |
Antiproliferative Activity against Cancer Cell Lines
The pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine nucleus is a key structural motif in a number of potent kinase inhibitors, leading to significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov
One series of pyrrolo[1,2-f] mdpi.comnih.govresearchgate.nettriazine derivatives was designed as dual inhibitors of the c-Met and VEGFR-2 kinases. The majority of these compounds showed potent antiproliferative effects against cancer cell lines known to be addicted to c-Met signaling, with IC₅₀ values ranging from 1.2 to 24.6 nM. nih.gov A particularly potent compound from this series, designated 27a, demonstrated an IC₅₀ of 0.71 ± 0.16 nM against BaF₃-TPR-Met cells and 37.4 ± 0.311 nM against HUVEC-VEGFR2 cells. nih.gov
In another study, a series of 6-aminocarbonyl pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives were evaluated for their antiproliferative effects. Several compounds, including 14a, 14p, and 14q, exhibited strong activity against five different human cancer cell lines. These compounds were particularly effective against the T47D breast cancer cell line, with IC₅₀ values in the nanomolar range.
| Compound/Derivative Series | Target Cancer Cell Line(s) | Reported Potency (IC₅₀) |
|---|---|---|
| Pyrrolo[1,2-f] mdpi.comnih.govresearchgate.nettriazine derivatives (e.g., 27a) | c-Met Addictive Cancer Cell Lines (e.g., BaF₃-TPR-Met) | 1.2 to 24.6 nM (0.71 ± 0.16 nM for 27a) |
| 6-Aminocarbonyl pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives (14a, 14p, 14q) | T47D (Breast Cancer) | Nanomolar range |
| 6-Aminocarbonyl pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives (14a, 14p, 14q) | Human Rhabdomyosarcoma (Rh30) | Micromolar range |
Mechanistic studies on fused 1,2,4-triazine (B1199460) systems, which are structurally related to the pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine core, indicate that their antiproliferative effects are often mediated through the induction of apoptosis and modulation of the cell cycle.
For instance, a study on novel pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govresearchgate.nettriazine sulfonamides revealed strong pro-apoptotic properties in several human cancer cell lines, including HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com The induction of apoptosis was confirmed by observing changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine. mdpi.com Furthermore, these compounds were found to induce cell cycle arrest. Specifically, they caused an arrest in the G0/G1 phase in BxPC-3 and PC-3 cells and an accumulation of cells in the S phase in HCT 116 cells. mdpi.com An increase in the subG1 fraction, indicative of apoptotic cells, was also observed in PC-3 and HeLa cells. mdpi.com These findings suggest that the anticancer activity of these related triazine derivatives is linked to their ability to disrupt normal cell cycle progression and trigger programmed cell death.
Derivatives of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine have been specifically designed to inhibit key oncogenic signaling pathways that are crucial for cancer cell proliferation and survival.
Hedgehog Signaling Pathway: A novel series of inhibitors for the Hedgehog (Hh) signaling pathway was developed using the pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold to replace a previously reported pyrimidine (B1678525) skeleton. researchgate.net The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in several cancers. Through structural optimization, a potent inhibitor, compound 19a (N-(2-methyl-5-(morpholinomethyl)phenyl)-4-((4-(4-(trifluoromethoxy)phenyl)pyrrolo(2,1-f)(1,2,4)triazin-2-yl)amino)benzamide), was identified. This compound demonstrated superior in vitro potency in inhibiting the Hh signaling pathway and also showed favorable pharmacokinetic properties in vivo. researchgate.net
β-catenin/TCF Transcriptional Activity: The Wnt/β-catenin signaling pathway is another critical pathway often dysregulated in cancer. While direct inhibition of β-catenin/TCF transcriptional activity by a pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivative has not been explicitly reported, compounds based on the closely related 1,2,4-triazole (B32235) scaffold are known to modulate this pathway through the inhibition of tankyrase enzymes (as discussed in section 5.4.1), which are key regulators of β-catenin stability. semanticscholar.org
The pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine nucleus serves as a versatile template for designing inhibitors that target specific enzymes and proteins driving cancer progression, particularly protein kinases. nih.gov The scaffold can effectively mimic the quinazoline (B50416) structure, a well-known kinase inhibitor template, by binding to the ATP pocket of these enzymes. nih.gov
c-Met and VEGFR-2: As previously mentioned, a series of pyrrolo[1,2-f] mdpi.comnih.govresearchgate.nettriazine derivatives were developed as potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Compound 19 from this series showed potent enzymatic inhibition with IC₅₀ values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2. nih.gov
EGFR and HER2: The scaffold has been utilized to create dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Attaching a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine core yielded potent inhibitors of EGFR's tyrosine kinase activity. nih.gov
PI3K: A series of 6-aminocarbonyl pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives were designed as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks). Compound 14a from this series displayed selective activity against the p110α and p110δ isoforms of PI3K, with IC₅₀ values of 122 nM and 119 nM, respectively.
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other important cancer-related kinases, including Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2). nih.gov For example, a 2,7-disubstituted-pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine compound (21 ) was a potent ALK inhibitor with an IC₅₀ of 10 ± 2 nM, and another derivative (29 ) exhibited potent JAK2 inhibition with an IC₅₀ of 0.17 ± 0.03 nM. nih.gov
Other Mechanistic Biological Activities
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway. semanticscholar.org Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses Wnt pathway signaling. Given that the Wnt pathway is aberrantly activated in many cancers, particularly colorectal cancer, tankyrase inhibitors are being pursued as potential anticancer agents. semanticscholar.org
While specific studies focusing exclusively on the pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold are limited, the broader 1,2,4-triazole chemical class, to which it belongs, has been successfully used to develop potent tankyrase inhibitors. Structure-guided optimization of 1,2,4-triazole-based compounds has led to the identification of inhibitors with picomolar IC₅₀ values in cellular Wnt/β-catenin signaling reporter assays. semanticscholar.org These compounds have been shown to reduce cell growth in colon cancer cell lines, demonstrating a clear mechanistic link between the 1,2,4-triazole core, tankyrase inhibition, and antiproliferative effects via modulation of the Wnt/β-catenin pathway. semanticscholar.org
Stearoyl CoA Desaturase Inhibition
Eg5 Inhibition
The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus has been identified as a versatile template for kinase inhibitors, suggesting its potential to interact with ATP-binding sites of enzymes like the kinesin Eg5. nih.gov However, specific mechanistic studies detailing the inhibition of Eg5 by Pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-5-amine are not currently available. Research on related pyrrolotriazine structures, such as pyrrolotriazine-4-ones, has demonstrated inhibitory activity against Eg5, suggesting the potential of this heterocyclic system as a scaffold for Eg5 inhibitors. These studies indicate that derivatives of the pyrrolotriazine core can be developed to target the allosteric sites of the Eg5 protein.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
There is a notable absence of published in vitro and mechanistic studies specifically evaluating Pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-5-amine or its derivatives as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). While various heterocyclic scaffolds have been investigated for MCH-R1 antagonism, research has not yet specifically highlighted the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine system for this particular target. nih.gov
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Research into novel Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists has led to the investigation of bicyclic core analogs, including pyrrolo[2,1-f]triazin-4(3H)-ones. documentsdelivered.com These compounds are structurally related to Pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-5-amine. In a study focused on identifying structurally novel CRF1 receptor antagonists, a series of pyrrolo[2,1-f]triazin-4(3H)-ones were synthesized and evaluated. documentsdelivered.com The general structure-activity relationship (SAR) studies from this research could provide insights into the potential of the broader pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold as a source of CRF1 receptor antagonists.
One of the key findings from the study on pyrrolo[1,2-b]pyridazines and pyrrolo[2,1-f]triazin-4(3H)-ones was the identification of potent antagonists. documentsdelivered.com The SAR exploration in this series focused on modifications at various positions of the heterocyclic core and the appended aryl groups. While direct data on the 5-amino substituted derivatives is not provided, the study underscores the importance of the bicyclic core in achieving antagonism at the CRF1 receptor.
| Compound | Core Structure | Key Substituents | In Vitro Activity (IC50) | Reference |
|---|---|---|---|---|
| Analog 27 | Pyrrolo[2,1-f]triazin-4(3H)-one | 2-difluoromethoxy-4-methylpyridin-5-yl | Data not specified in abstract | documentsdelivered.com |
Structure Activity Relationship Sar and Structural Modification for Optimized Biological Activity
Rational Design Principles for Pyrrolo[2,1-f]unipd.itnih.govnih.govtriazine Scaffolds in Target Binding
The development of potent inhibitors based on the pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine core often relies on sophisticated rational design principles that leverage structural biology and established pharmacophore models.
Design Strategies Mimicking Bioactive Conformations
A key strategy in the design of novel kinase inhibitors involves mimicking the bioactive conformation of known inhibitor scaffolds. For instance, a 2,7-disubstituted-pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine scaffold was rationally designed as a new platform for anaplastic lymphoma kinase (ALK) inhibitors by mimicking the bioactive conformation of the well-established diaminopyrimidine motif. researchgate.net This bioisosteric replacement approach allows for the exploration of new chemical space while retaining the essential binding interactions required for potent inhibition. By designing the scaffold to pre-organize key substituents into a conformation favorable for binding to the target's active site, researchers can enhance potency and selectivity. researchgate.netacs.org This conformational restriction strategy can minimize the entropic penalty associated with target binding. acs.org
Incorporation of Specific Potency and Selectivity Determinants
Once a promising scaffold is identified, its activity is further optimized by incorporating specific chemical moieties that act as potency and selectivity determinants. In the development of 2,7-disubstituted-pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine inhibitors of ALK, the strategic incorporation of appropriate substituents led to the discovery of advanced lead compounds that demonstrated oral efficacy in animal models of anaplastic large cell lymphoma. researchgate.net These determinants are chosen to form specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues in the target's binding pocket, thereby enhancing binding affinity and selectivity over other related proteins. researchgate.net
Impact of Substituent Modifications on Biological Activity
The biological activity of pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine derivatives is highly dependent on the nature and position of various substituents on the core structure. Extensive SAR studies have been conducted to elucidate the effects of these modifications.
Effects of Substitution Patterns at Various Positions (e.g., C-2, C-4, C-5, C-6, C-7) on Activity
Modifications at nearly every position of the pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine ring have been shown to significantly influence biological activity, from kinase inhibition to antiviral efficacy.
C-2 and C-7 Positions: A novel 2,7-disubstituted scaffold has been successfully utilized to develop potent ALK inhibitors with in vivo antitumor activity. researchgate.net
C-4 Position: The 4-amino group is a critical feature for the antiviral activity of many pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine-based nucleoside analogues. unipd.itnih.gov These compounds, often considered structural analogues of purine (B94841) bases, target viral RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov
C-5 Position: In the context of Met kinase inhibitors, the introduction of acylurea substituents at the C-5 position resulted in compounds with single-digit nanomolar kinase activity. nih.gov X-ray crystallography confirmed that these inhibitors bind to the Met kinase domain in an ATP-competitive manner. nih.gov
C-6 Position: The C-6 position has proven to be a valuable site for modification. The introduction of polar side chains at C-6 on the pyrrolotriazine core led to significant improvements in the in vitro potency of Met kinase inhibitors. nih.gov Furthermore, incorporating aryl and heteroaryl ketones at this position yielded potent p38α MAP kinase inhibitors with efficacy in in vivo inflammation models. nih.govresearchgate.net
C-7 Position: For antiviral C-nucleosides, modifications at the C-7 position have a pronounced effect. The combination of a 4-amino-pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine base with its 7-halogenated congeners resulted in analogues with potent anti-norovirus activity. unipd.itnih.govresearchgate.net
The following table summarizes the observed effects of substitutions at different positions on the pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine core.
| Position | Substitution | Target/Activity | Effect | Reference |
| C-2, C-7 | Various substituents | Anaplastic Lymphoma Kinase (ALK) | Potent inhibition, in vivo antitumor activity | researchgate.net |
| C-4 | Amino group | Viral RNA-dependent RNA polymerase (RdRp) | Critical for antiviral activity | unipd.itnih.gov |
| C-5 | Acylurea | Met Kinase | Single-digit nanomolar potency, ATP-competitive inhibition | nih.gov |
| C-6 | Polar side chains | Met Kinase | Significant improvement in in vitro potency | nih.gov |
| C-6 | Aryl/Heteroaryl ketones | p38α MAP Kinase | Potent inhibition, in vivo efficacy in inflammation models | nih.govresearchgate.net |
| C-7 | Halogenation | Norovirus | Potent antiviral activity | unipd.itnih.govresearchgate.net |
Influence of Different Chemical Moieties (e.g., Aryl, Thienyl, Polar Side Chains) on Activity
The specific chemical nature of the substituents plays a defining role in modulating the biological profile of the pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine scaffold.
Aryl and Thienyl Moieties: In a series of 2,4-disubstituted pyrrolo[2,1-f] unipd.itnih.govnih.govtriazines with antiviral activity against the influenza virus, no clear correlation was found between the nature of aryl or thienyl moieties and their position on the core, suggesting the core structure itself makes the main contribution. mdpi.com However, in other contexts, a 2-thienyl moiety led to high inhibition of lipoxygenase. zsmu.edu.ua The incorporation of aryl and heteroaryl ketones at the C-6 position was also found to be crucial for potent p38α MAP kinase inhibition. nih.gov
Polar Side Chains: The introduction of polar functionalities can significantly enhance potency. For Met kinase inhibitors, polar side chains at the C-6 position were key to improving in vitro activity. nih.gov Similarly, a morpholine (B109124) side chain on the pyrrole (B145914) ring of the pyrrolotriazine scaffold led to a significant improvement in activity against EGFR and HER2 kinases. nih.gov Conversely, for a series of ALK inhibitors, the addition of pKa modulating moieties like a 2,2-trifluoroethyl group or an acetic acid group was found to decrease inhibitory activity. researchgate.net
This table highlights the influence of different chemical moieties on the biological activity of the scaffold.
| Moiety | Position | Target/Activity | Effect | Reference |
| Aryl/Thienyl | C-2, C-4 | Influenza Virus | No clear SAR; core structure is the main contributor. | mdpi.com |
| Aryl/Heteroaryl Ketones | C-6 | p38α MAP Kinase | Potent inhibition. | nih.gov |
| 2-Thienyl | Not specified | Lipoxygenase | High inhibition. | zsmu.edu.ua |
| Polar Side Chains (general) | C-6 | Met Kinase | Significant improvement in in vitro potency. | nih.gov |
| Morpholine | Pyrrole ring | EGFR/HER2 Kinase | Significant improvement in activity. | nih.gov |
| pKa Modulating Moieties | Not specified | ALK | Decreased inhibition activity. | researchgate.net |
Conformational Analysis and Its Correlation with Biological Efficacy
The three-dimensional structure and conformational flexibility of pyrrolo[2,1-f] unipd.itnih.govnih.govtriazine derivatives are intimately linked to their biological efficacy. Understanding the preferred conformation and binding mode is essential for optimization.
X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors, confirming, for example, that C-5 substituted acylurea derivatives bind to the Met kinase domain in an ATP-competitive fashion. nih.gov For nucleoside analogues, which can exist as different epimers, characterization by NOESY NMR experiments is crucial to separate and identify the active stereoisomer. nih.gov This highlights that stereochemistry can have a strong influence on biological activity. The strategic rigidification of a scaffold to lock it into a bioactive conformation is a powerful design principle used to enhance both potency and selectivity by reducing the entropic cost of binding. acs.org
Scaffold Hopping and Bioisosteric Replacements in Pyrrolo[2,1-f][1][2][3]triazine Research.
Comparative Studies with Related Bridgehead Nitrogen Heterocycles
Direct, head-to-head comparative studies of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold with other bridgehead nitrogen heterocycles targeting the same biological endpoint are not extensively documented in publicly available literature. However, the widespread investigation of various related scaffolds in similar therapeutic areas, such as kinase inhibition, allows for an indirect comparative analysis of their potential.
Several bridgehead nitrogen heterocycles are recognized as important pharmacophores in drug discovery. These include imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, and nih.govnih.govnih.govtriazolo[4,3-a]pyrazines, among others. These scaffolds, like pyrrolo[2,1-f] nih.govnih.govnih.govtriazine, are often explored as ATP-competitive kinase inhibitors due to their ability to form key hydrogen bond interactions within the kinase hinge region.
In a notable example of scaffold hopping that led to a clinical candidate, researchers investigating CSF1R inhibitors moved from a pyrrolo[2,3-d]pyrimidine scaffold to other heterocyclic systems, demonstrating the utility of exploring different core structures to optimize drug-like properties. mdpi.com While this study did not directly involve pyrrolo[2,1-f] nih.govnih.govnih.govtriazine, it highlights the principle of exploring diverse bridgehead nitrogen heterocycles to achieve desired therapeutic profiles.
The following table provides a conceptual comparison of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold with other prominent bridgehead nitrogen heterocycles that have been successfully employed in the development of kinase inhibitors. This comparison is based on their general utility and reported applications in medicinal chemistry.
| Scaffold | Key Features & Therapeutic Applications | Representative Kinase Targets |
| Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine | Privileged scaffold in kinase inhibitor design; also found in antiviral agents. nih.govmdpi.com | EGFR, VEGFR-2, c-Met, JAK2 nih.gov |
| Imidazo[1,2-a]pyridine | Widely used in medicinal chemistry for various targets, including kinases and CNS disorders. rjpbr.com | COX-2 rjpbr.com |
| Pyrazolo[1,5-a]pyrimidine | Investigated as purine bioisosteres and kinase inhibitors. nih.govarkat-usa.org | CSNK2 nih.gov |
| nih.govnih.govnih.govTriazolo[4,3-a]pyrazine | Explored as a scaffold for dual kinase inhibitors. frontiersin.org | c-Met, VEGFR-2 frontiersin.org |
| Pyrrolo[1,2-b]pyridazine (B13699388) | Investigated for anticancer and anti-inflammatory activities. nih.govmdpi.com | Not extensively documented as kinase inhibitors in the provided context. |
It is important to note that the ultimate biological activity of a compound is determined by the interplay of the core scaffold and its substituents. Therefore, while the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core provides a solid foundation for potent biological activity, the specific decorations around the ring system are crucial for achieving the desired potency, selectivity, and pharmacokinetic properties. The exploration of bioisosteric replacements and scaffold hopping from this versatile template continues to be a fruitful area of research in the pursuit of novel therapeutics.
Q & A
Q. What are the optimized continuous-flow synthesis protocols for Pyrrolo[2,1-f][1,2,4]triazin-5-amine, and how are reaction parameters validated?
Continuous-flow synthesis of this compound involves a four-step process starting from precursor 6, integrating separation units for efficiency. Key parameters include flow rates (e.g., FP15 in Reactor IV) and temperature control, validated via GC/MS peak area analysis to determine conversion rates (≥90% under optimized conditions). Pump configurations (P15–P19) and reactor design are critical for scalability .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are prioritized?
Structural elucidation relies on NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is used for derivatives to confirm planar triazine-pyrrole fusion, with computational methods (e.g., DFT) validating electronic properties. Crystallographic data for analogs are deposited in the Cambridge Structural Database .
Q. What are the standard reaction conditions for functionalizing this compound, and how are regioselectivity challenges addressed?
Electrophilic substitutions (e.g., halogenation) require Lewis acids (e.g., AlCl3) at 0–25°C, while nucleophilic aminations use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig). Regioselectivity in triazine vs. pyrrole ring modifications is controlled by steric and electronic directing groups, validated via HPLC monitoring .
Advanced Research Questions
Q. How do this compound derivatives act as kinase inhibitors, and what structural features drive selectivity?
These derivatives inhibit kinases (e.g., FGFR, EGFR, AAK1) via hinge-binding interactions in ATP pockets. The pyrrolotriazine core forms donor-acceptor-donor (D-A-D) hydrogen bonds with Asp127 and Cys129 residues in AAK1. Substituents like isopropyl groups enhance hydrophobic interactions with p-loop residues, as shown in X-ray co-crystal structures (PDB ID 8GMC) .
Q. What methodologies are used to resolve contradictions in antitumor activity data across cell lines?
Discrepancies in IC50 values (e.g., HCT116 vs. A549 cells) are analyzed via dose-response assays under standardized conditions (72-hour exposure, 10% FBS). Off-target effects are ruled out using kinase profiling panels (e.g., Eurofins KinaseScan). Data normalization to control compounds (e.g., staurosporine) and pathway enrichment analysis (e.g., KEGG) identify cell line-specific resistance mechanisms .
Q. How are in vivo efficacy and toxicity profiles evaluated for this compound-based drug candidates?
Rodent models (e.g., formalin-induced pain assays) assess efficacy, with pharmacokinetic parameters (Cmax, AUC) quantified via LC-MS/MS. Toxicity studies include histopathology of liver/kidney tissues and CYP450 inhibition assays. Blood-brain barrier penetration is measured using MDCK-MDR1 monolayers .
Q. What strategies improve the metabolic stability of this compound derivatives?
Deuteration at metabolically labile sites (e.g., C-H bonds adjacent to triazine) reduces clearance rates. Prodrug approaches (e.g., phosphate esters) enhance oral bioavailability. Stability in human liver microsomes (HLM) is validated with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Methodological Challenges and Solutions
Q. How are crystalline forms of this compound derivatives screened, and what polymorphs are pharmaceutically relevant?
High-throughput crystallization (e.g., solvent-drop grinding) identifies Form I (thermodynamically stable) and Form II (kinetically favored). Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Hydrate formation is mitigated via storage under anhydrous conditions .
Q. What computational tools predict the binding affinity of this compound analogs to viral polymerases?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with norovirus RdRp or HCV NS5B. Free energy perturbation (FEP) calculations validate key residues (e.g., Ser476 in norovirus). Machine learning models (e.g., Random Forest) prioritize analogs with low nM IC50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
